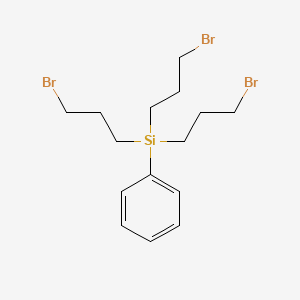
Silane, tris(3-bromopropyl)phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, tris(3-bromopropyl)phenyl-: is an organosilicon compound characterized by the presence of three 3-bromopropyl groups and one phenyl group attached to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Silane, tris(3-bromopropyl)phenyl- typically involves the reaction of phenyltrichlorosilane with 3-bromopropylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction proceeds as follows: [ \text{PhSiCl}_3 + 3 \text{Br(CH}_2\text{)}_3\text{MgBr} \rightarrow \text{PhSi(CH}_2\text{)}_3\text{Br}_3 + 3 \text{MgClBr} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: Silane, tris(3-bromopropyl)phenyl- can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding silane with hydrogen or other reducing agents.
Hydrosilylation Reactions: It can participate in hydrosilylation reactions with alkenes or alkynes in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium alkoxides or amines in polar aprotic solvents.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Hydrosilylation: Platinum or rhodium catalysts under mild conditions.
Major Products:
Substitution: Formation of silanes with various functional groups.
Reduction: Formation of phenylsilane derivatives.
Hydrosilylation: Formation of organosilicon compounds with Si-C bonds.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: Used as a precursor for catalysts in organic synthesis.
Material Science: Utilized in the preparation of silicon-based materials with specific properties.
Biology and Medicine:
Drug Delivery: Potential use in the development of silicon-based drug delivery systems.
Biocompatible Materials: Research into its use in biocompatible coatings and implants.
Industry:
Adhesives and Sealants: Employed in the formulation of adhesives and sealants with enhanced properties.
Surface Modification: Used for surface modification of various substrates to improve adhesion and durability.
Wirkmechanismus
The mechanism of action of Silane, tris(3-bromopropyl)phenyl- in chemical reactions involves the activation of the silicon atom, which facilitates the formation of new bonds. The presence of bromine atoms makes the compound reactive towards nucleophiles, enabling substitution reactions. In hydrosilylation reactions, the silicon-hydrogen bond is activated by a catalyst, allowing the addition of silicon to unsaturated carbon-carbon bonds.
Vergleich Mit ähnlichen Verbindungen
Phenyltrichlorosilane: Similar structure but with chlorine atoms instead of bromine.
Tris(trimethylsilyl)silane: Contains trimethylsilyl groups instead of 3-bromopropyl groups.
Triphenylsilane: Contains three phenyl groups instead of 3-bromopropyl groups.
Uniqueness: Silane, tris(3-bromopropyl)phenyl- is unique due to the presence of both phenyl and 3-bromopropyl groups, which impart distinct reactivity and potential applications. The bromine atoms provide sites for further functionalization, making it a versatile compound in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
251982-31-7 |
|---|---|
Molekularformel |
C15H23Br3Si |
Molekulargewicht |
471.1 g/mol |
IUPAC-Name |
tris(3-bromopropyl)-phenylsilane |
InChI |
InChI=1S/C15H23Br3Si/c16-9-4-12-19(13-5-10-17,14-6-11-18)15-7-2-1-3-8-15/h1-3,7-8H,4-6,9-14H2 |
InChI-Schlüssel |
JDGXEPUIILCYLN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Si](CCCBr)(CCCBr)CCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-Imino-1,3-thiazol-3(2H)-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14257506.png)
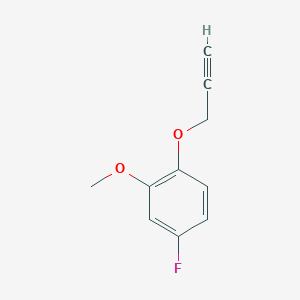
![O-[2,5-Diiodo-4-(sulfooxy)phenyl]-3-iodo-L-tyrosine](/img/structure/B14257515.png)

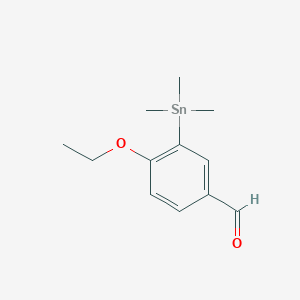
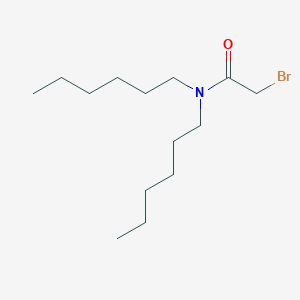
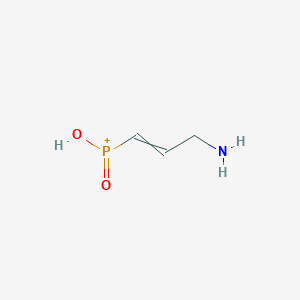
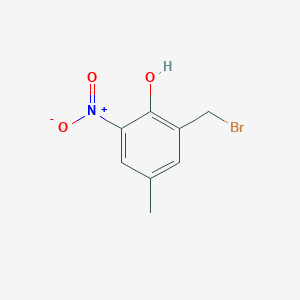
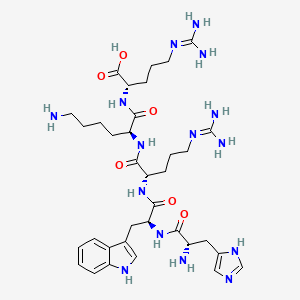


![4-[Phenyl(2,4,6-trimethylphenyl)amino]benzaldehyde](/img/structure/B14257585.png)
![2-Methyl-2-(prop-1-en-2-yl)-1,2-dihydronaphtho[2,1-b]furan](/img/structure/B14257586.png)
![Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester (9CI)](/img/structure/B14257597.png)
